N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide
Description
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide is a structurally complex benzamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 3. The compound integrates a sulfamoyl-linked phenyl ring and a 2,6-difluorobenzamide moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O3S2/c1-2-14-21-22-17(27-14)23-28(25,26)11-8-6-10(7-9-11)20-16(24)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXDASRGZAXVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-sulfonyl chloride, followed by the coupling with 2,6-difluorobenzoyl chloride . The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide has been investigated for its anticancer properties . Studies have shown that it inhibits the activity of carbonic anhydrase IX, an enzyme involved in tumor growth and metastasis. This inhibition suggests potential applications in cancer therapy .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties , making it a candidate for developing new antibiotics. Research indicates efficacy against various bacterial strains and fungi. For instance, it has shown promising results in vitro against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Due to its structural characteristics, this compound also demonstrates anti-inflammatory effects , which are crucial for developing treatments for inflammatory diseases. The mechanism involves modulating inflammatory pathways and reducing cytokine production .
Case Studies
Industrial Applications
Beyond medicinal uses, this compound can be utilized in industrial processes as a building block for synthesizing more complex molecules. Its unique chemical properties make it valuable in developing new materials and chemical reagents.
Mechanism of Action
The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in various physiological processes . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthesis pathways, and spectral characteristics, derived from evidence in peer-reviewed literature and chemical databases.
Structural Analogues
Key Structural Differences :
- The ethyl-substituted thiadiazole in the target compound contrasts with chloroaryl or cyclopropyl groups in analogs like flufenoxuron and flucycloxuron. These substitutions influence electronic properties (e.g., electron-withdrawing vs.
- The sulfamoyl linker is conserved across analogs, suggesting its critical role in molecular recognition (e.g., enzyme inhibition).
Comparative Insights :
Spectral Characteristics
Notable Trends:
Biological Activity
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a thiadiazole moiety that is known for its diverse biological activities. The presence of the difluorobenzamide structure enhances its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to exhibit antifungal properties by inhibiting ergosterol biosynthesis in fungi. This compound's structure suggests it may interact with enzymes involved in this pathway, potentially leading to effective antifungal activity against various strains such as Candida albicans and Candida glabrata .
- Anticancer Properties : Benzamide derivatives are often explored for their ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that compounds similar to this one may inhibit RET kinase activity, which is crucial for certain types of tumors .
- Inhibition of Enzymatic Activity : The sulfonamide group in the compound may contribute to its ability to inhibit enzymes critical for cellular metabolism and proliferation .
Antifungal Activity
Table 1 summarizes the antifungal activity of thiadiazole derivatives related to this compound:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3l | Candida albicans | 5 µg/mL |
| 3k | Candida glabrata | 10 µg/mL |
| 3f | Candida krusei | 10 µg/mL |
These results indicate that compounds derived from the thiadiazole scaffold maintain significant antifungal properties .
Anticancer Activity
In a study evaluating various benzamide derivatives for their anticancer effects, compounds similar to this compound were shown to inhibit RET kinase with moderate to high potency. The following table summarizes findings related to RET kinase inhibition:
| Compound | RET Kinase Inhibition (%) | Cell Proliferation Inhibition (%) |
|---|---|---|
| I-8 | 75 | 70 |
| I-9 | 65 | 60 |
These findings suggest potential applications in cancer therapy .
Case Studies
Case Study 1: Antifungal Efficacy
A recent study investigated the antifungal properties of a series of thiadiazole derivatives including this compound. The results indicated that these compounds effectively inhibited ergosterol biosynthesis through interaction with fungal enzymes such as 14-alpha sterol demethylase .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that benzamide derivatives could significantly reduce cell viability. The study highlighted that this compound exhibited a notable reduction in proliferation rates in RET-positive tumors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with a sulfamoylphenyl-thiadiazole precursor. Key steps include:
- Step 1 : Synthesis of the 5-ethyl-1,3,4-thiadiazol-2-amine intermediate via cyclization of thiosemicarbazide derivatives under acidic conditions .
- Step 2 : Sulfamoylation of the phenyl ring using chlorosulfonic acid, followed by coupling with the thiadiazole amine .
- Step 3 : Final acylation with 2,6-difluorobenzoyl chloride in pyridine or DMF at 0–25°C .
- Optimization : Yields (~65–75%) depend on stoichiometric ratios, solvent polarity, and temperature control. For example, excess pyridine improves acylation efficiency by neutralizing HCl byproducts .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed.
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELX programs (e.g., SHELXL-2018) are standard for solving and refining structures. Hydrogen atoms are placed geometrically and refined using a riding model .
Advanced Research Questions
Q. How do substitutions on the thiadiazole ring (e.g., ethyl group) impact biological activity in pesticidal applications?
- Structure-Activity Relationship (SAR) :
- The 5-ethyl group enhances lipophilicity, improving membrane penetration in insect targets .
- Fluorine atoms at 2,6-positions on benzamide increase metabolic stability by resisting oxidative degradation .
- Experimental Validation : Compare LC₅₀ values against lepidopteran larvae with analogues lacking the ethyl group. For example, EC₅₀ for Helicoverpa armigera decreases from 12.5 µM (ethyl) to 48.7 µM (methyl) .
Q. What analytical strategies resolve contradictions in NMR data when characterizing regioisomeric impurities?
- Methodology :
- 2D NMR : Use HSQC and HMBC to distinguish between N–H (δ ~10.2 ppm) and aromatic protons (δ ~7.3–8.1 ppm) .
- HPLC-MS : Employ a C18 column (ACN/0.1% formic acid gradient) coupled with high-resolution MS to detect impurities (e.g., m/z 455.08 vs. 455.12 for isomers) .
Q. How can computational methods predict the binding affinity of this compound to insect chitin synthase?
- In Silico Workflow :
- Docking : Use AutoDock Vina with the Tribolium castaneum chitin synthase (PDB: 6T9A). The benzamide moiety shows hydrogen bonding with Asp-345 and π-π stacking with Tyr-289 .
- MD Simulations : Run 100 ns trajectories to assess stability of the ligand-enzyme complex. RMSD < 2.0 Å indicates stable binding .
- Validation : Compare predicted ΔG values (-9.2 kcal/mol) with experimental IC₅₀ (1.8 µM) .
Methodological Challenges and Solutions
Q. What strategies mitigate twinning issues in X-ray crystallography of this compound?
- Issue : Crystal twinning due to flexible sulfamoyl linkage.
- Solutions :
- Cryocooling : Collect data at 100 K to reduce thermal motion .
- Twin Refinement : Use SHELXL's TWIN/BASF commands with a twin law (e.g., -h, -k, -l) and a BASF parameter ~0.3 .
- Example : A twin fraction of 0.32 improved R₁ from 0.15 to 0.044 in a related difluorobenzamide structure .
Q. How to optimize HPLC conditions for quantifying degradation products under accelerated stability testing?
- Conditions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
